BrettPhosPdG4

Catalog No.
S3022394
CAS No.
1599466-83-7
M.F
C49H69NO5PPdS-
M. Wt
921.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BrettPhosPdG4

CAS Number

1599466-83-7

Product Name

BrettPhosPdG4

IUPAC Name

dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium

Molecular Formula

C49H69NO5PPdS-

Molecular Weight

921.5 g/mol

InChI

InChI=1S/C35H53O2P.C13H12N.CH4O3S.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h19-25,27-28H,9-18H2,1-8H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;

InChI Key

YGIUDYZKEHOKOY-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2]

Solubility

not available

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd]

BrettPhos Pd G4, also known as (SP-4-3)-[2′-(methylamino-κN)[1,1′-biphenyl]-2-yl-κC]palladium(II), is a fourth-generation (G4) Buchwald precatalyst [Sigma-Aldrich: ].

Catalyst for Cross-Coupling Reactions

BrettPhos Pd G4 is a versatile catalyst used in organic chemistry for various cross-coupling reactions. These reactions form new carbon-carbon (C-C) bonds between organic molecules. The catalyst facilitates the coupling of different organic fragments, allowing for the synthesis of complex molecules.

Research has shown BrettPhos Pd G4 to be particularly effective in the following cross-coupling reactions:

  • Suzuki-Miyaura Coupling: This reaction joins a boronic acid or ester with a halide or triflate to form a C-C bond [ScienceDirect: ].
  • Heck Reaction: This reaction couples an alkene with an aryl halide or triflate to form a substituted alkene [ScienceDirect: ].
  • Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide [ScienceDirect: ].
  • Negishi Coupling: This reaction couples an organic halide with an organozinc reagent to form a C-C bond [ScienceDirect: ].
  • Stille Coupling: This reaction forms a C-C bond between an organotin reagent and a halide or triflate [ScienceDirect: ].
  • Hiyama Coupling: This reaction couples an organosilane with a halide or triflate to form a C-C bond [Journal of the American Chemical Society: ].

The effectiveness of BrettPhos Pd G4 stems from its air, moisture, and thermal stability, allowing for easier handling and reaction setup in research laboratories. Additionally, its high reactivity promotes efficient coupling reactions with good yields.

Advantages over Previous Generations

Compared to earlier generation Buchwald precatalysts, BrettPhos Pd G4 offers several advantages:

  • Improved Stability: It exhibits better resistance to air, moisture, and heat, simplifying handling and storage in research settings [Sigma-Aldrich: ].
  • Enhanced Reactivity: BrettPhos Pd G4 often leads to faster reaction times and higher yields of desired products in cross-coupling reactions compared to previous generations [Journal of the American Chemical Society: ].
  • Broader Substrate Scope: This catalyst can effectively couple a wider range of starting materials compared to earlier generations, increasing its versatility in research applications.

BrettPhosPdG4 is a phosphine-based palladium complex characterized by its unique structure and properties. Its chemical formula is C49H69NO5PPdS, and it is classified under the CAS number 1599466-83-7. This compound features a dicyclohexylphosphine moiety, which contributes to its effectiveness as a catalyst in various organic reactions. The palladium center in BrettPhosPdG4 plays a crucial role in facilitating cross-coupling reactions, making it a valuable reagent in synthetic organic chemistry .

BrettPhos Pd G4 does not directly participate in biological systems. Its role is to act as a catalyst in organic synthesis reactions, accelerating the formation of C-C bonds between specific molecules. The bulky and electron-rich nature of the BrettPhos ligand helps to stabilize the palladium catalyst and control its reactivity, leading to efficient and selective cross-coupling reactions [, ].

  • Skin and eye irritation: As with many organic compounds, contact with skin or eyes can cause irritation.
  • Metal toxicity: Palladium can be toxic upon exposure, so proper handling procedures to minimize inhalation or ingestion are crucial.

BrettPhosPdG4 is primarily utilized in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which allows for the formation of carbon-carbon bonds. This complex has shown high efficiency and selectivity in coupling aryl halides with boronic acids to produce biaryl compounds. The presence of the bulky dicyclohexylphosphine ligand enhances the stability of the palladium complex and improves its catalytic activity .

In addition to Suzuki-Miyaura reactions, BrettPhosPdG4 can also participate in other palladium-catalyzed transformations such as:

  • Heck reactions: Coupling alkenes with aryl halides.
  • Stille reactions: Formation of carbon-carbon bonds using organostannanes.
  • Sonogashira coupling: Coupling terminal alkynes with aryl halides.

These reactions are essential for building complex organic molecules used in pharmaceuticals and materials science.

The synthesis of BrettPhosPdG4 typically involves the coordination of palladium with a phosphine ligand. The general steps include:

  • Preparation of the phosphine ligand: Dicyclohexylphosphine is synthesized from cyclohexanol and phosphorus trichloride.
  • Palladium salt reaction: The phosphine ligand is reacted with a palladium salt, such as palladium acetate or palladium chloride, under controlled conditions to form the palladium complex.
  • Purification: The resulting complex is purified using techniques like column chromatography or recrystallization to obtain BrettPhosPdG4 in high purity.

This method allows for the efficient production of BrettPhosPdG4 suitable for various catalytic applications .

BrettPhosPdG4 finds extensive applications in:

  • Organic synthesis: As a catalyst for various cross-coupling reactions, it is instrumental in synthesizing complex organic molecules.
  • Drug discovery: It aids in the development of new pharmaceuticals by enabling the efficient construction of biologically active compounds.
  • Materials science: Used in creating advanced materials through polymerization processes that require precise control over molecular architecture.

Its versatility makes it a valuable tool in both academic research and industrial applications .

Studies on BrettPhosPdG4 have focused on its interactions with various substrates during catalysis. The nature of these interactions significantly influences reaction outcomes, including product yield and selectivity. Research has shown that the steric and electronic properties of the dicyclohexylphosphine ligand play a critical role in optimizing these interactions, thereby enhancing catalytic performance .

BrettPhosPdG4 can be compared with other phosphine-based palladium complexes that are utilized as catalysts in organic synthesis. Some similar compounds include:

Compound NameStructure FeaturesUnique Aspects
Triphenylphosphine Palladium DichlorideContains triphenylphosphine ligandsWidely used but less sterically hindered
BINAP-Palladium ComplexUtilizes chiral BINAP ligandsOffers enantioselectivity in reactions
DPEphos Palladium ComplexFeatures diphenyl ether phosphine ligandsKnown for high reactivity and selectivity

BrettPhosPdG4 stands out due to its bulky dicyclohexylphosphine ligand, which enhances its stability and reactivity compared to less hindered ligands. This unique feature allows it to perform effectively under various reaction conditions while maintaining high selectivity .

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

920.36689 g/mol

Monoisotopic Mass

920.36689 g/mol

Heavy Atom Count

58

Dates

Modify: 2024-04-14

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